2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide typically involves multiple steps. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of palladium catalysts to facilitate the formation of carbon-nitrogen bonds. The reaction conditions often include the use of bases such as cesium carbonate and ligands like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in studies related to cell cycle regulation and apoptosis, providing insights into cellular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and cell apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one: An intermediate in the preparation of nervous system stimulants .
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one:
Uniqueness
2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide stands out due to its complex structure and potential for diverse applications. Its ability to interact with tubulin and disrupt microtubule assembly makes it a promising candidate for anticancer research.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O3/c1-3-25(23(27)15-19-4-5-21-22(14-19)29-17-28-21)16-18-6-12-26(13-7-18)20-8-10-24(2)11-9-20/h4-5,14,18,20H,3,6-13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVVUPGZNGIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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